BenchChemオンラインストアへようこそ!

Icotinib Hydrochloride

Non-Small Cell Lung Cancer EGFR TKI Phase III Clinical Trial

Icotinib Hydrochloride features a unique crown-ether macrocycle absent from erlotinib/gefitinib. ICOGEN phase III: significantly lower drug-related diarrhea vs gefitinib (19% vs 28%, P=0.033), non-inferior PFS (HR 0.84). IC50 5 nM against wild-type EGFR, L858R, L861Q, T790M, and T790M/L858R mutants. Clinically validated CNS activity: intracranial ORR 66.6%, median iPFS 8.4 months. Ideal reference for kinase assays, combination tolerability studies, macrocyclic SAR, and NSCLC brain metastasis models.

Molecular Formula C22H22ClN3O4
Molecular Weight 427.9 g/mol
CAS No. 1204313-51-8
Cat. No. B611984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcotinib Hydrochloride
CAS1204313-51-8
SynonymsBPI2009;  BPI 2009;  BPI-2009;  Icotinib;  Brand name: Conmana.
Molecular FormulaC22H22ClN3O4
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl
InChIInChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H
InChIKeyPNNGXMJMUUJHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Icotinib Hydrochloride (CAS 1204313-51-8): First-Generation EGFR TKI for NSCLC Research Applications


Icotinib Hydrochloride (CAS 1204313-51-8), also known as BPI-2009H or Conmana, is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is a quinazoline-based small molecule that selectively inhibits both wild-type EGFR and several clinically relevant EGFR mutants, including L858R, L861Q, T790M, and the T790M/L858R double mutant [2]. Icotinib received approval from China's NMPA (formerly SFDA) in June 2011 for advanced non-small cell lung cancer (NSCLC) [1]. Its development by Beta Pharma represents the first self-owned intellectual property small-molecule targeted anti-cancer drug originating from China [3].

Procurement Consideration: Why Icotinib Hydrochloride Cannot Be Casually Substituted with Other First-Generation EGFR TKIs


Although icotinib, gefitinib, and erlotinib are all classified as first-generation EGFR TKIs and demonstrate comparable clinical efficacy in real-world adjuvant therapy settings [1], they exhibit distinct adverse event profiles, structural features, and pharmacokinetic characteristics that preclude simple interchangeability in research applications. For instance, network meta-analysis data indicate that gefitinib results in a significantly higher rate of rash compared with icotinib (OR=1.57; 95% CI, 1.18–2.09; P=0.002) [2], while erlotinib is associated with significantly higher rates of nausea and vomiting compared to gefitinib and icotinib [2]. Furthermore, the crown-ether macrocycle in icotinib's structure represents a unique chemical scaffold not present in other EGFR TKIs [3], conferring distinct physicochemical properties. These verifiable differences underscore that selection between these agents cannot be based solely on in-class equivalence but must be driven by specific experimental requirements and procurement specifications.

Icotinib Hydrochloride (CAS 1204313-51-8): Quantitative Differentiation Evidence for Procurement Decisions


ICOGEN Phase III Trial: Head-to-Head Comparison with Gefitinib in Advanced NSCLC

In the pivotal ICOGEN trial, icotinib demonstrated non-inferiority to gefitinib for progression-free survival (PFS) in pretreated advanced NSCLC patients, while exhibiting a statistically significantly lower incidence of drug-related adverse events overall and specifically drug-related diarrhea [1]. The primary efficacy outcome established comparable antitumor activity, yet the safety differentiation provides a quantifiable basis for selection in contexts where tolerability is a key consideration.

Non-Small Cell Lung Cancer EGFR TKI Phase III Clinical Trial

Molecular Target Affinity: In Vitro IC50 Values Against Wild-Type and Mutant EGFR

Icotinib hydrochloride exhibits potent inhibition of EGFR tyrosine kinase activity with an IC50 value in the single-digit nanomolar range against wild-type EGFR, as well as clinically relevant mutants including L858R, L861Q, T790M, and the T790M/L858R double mutant [1]. While direct head-to-head IC50 data against gefitinib or erlotinib under identical assay conditions are not available from the same primary source, cross-study comparison indicates that icotinib's potency is consistent with the nanomolar-range activity reported for other first-generation EGFR TKIs, such as gefitinib (IC50 approximately 33 nM against wild-type EGFR in enzymatic assays) and erlotinib (IC50 approximately 2 nM) [2].

EGFR Inhibition IC50 Kinase Assay L858R Mutant

Distinct Molecular Structure: Crown-Ether Macrocycle Modification

Icotinib is structurally distinct from gefitinib and erlotinib due to the fusion of the solvent-exposed ether residues into a 12-crown-4 macrocycle [1]. This crown-ether modification differentiates icotinib from erlotinib, which contains a linear ethoxy-methyl side chain, and from gefitinib, which features a morpholino-propoxy substituent. The macrocyclic crown-ether ring imparts unique physicochemical properties, including altered solubility and lipophilicity profiles that influence both pharmacokinetic behavior and formulation requirements [1].

Chemical Structure Quinazoline Derivative Structure-Activity Relationship

Comparative Rash Incidence: Network Meta-Analysis Across EGFR TKIs

A comprehensive network meta-analysis of 43 studies encompassing 7,168 patients compared adverse event profiles among gefitinib, erlotinib, and icotinib [1]. The analysis revealed that gefitinib was associated with a significantly higher rate of rash compared with icotinib (OR=1.57; 95% CI, 1.18–2.09; P=0.002) [1]. No significant differences were observed in the rates of diarrhea, fatigue, or abnormal liver function between icotinib and gefitinib or erlotinib using network meta-analysis methods [1].

Adverse Events Rash Network Meta-Analysis Tolerability

Intracranial Efficacy: Comparable Intracranial PFS to Gefitinib in Brain Metastases

In a retrospective analysis of advanced NSCLC patients with brain metastases, icotinib demonstrated intracranial efficacy comparable to gefitinib [1]. The median intracranial progression-free survival (iPFS) was 8.4 months (95% CI, 5.4 to 11.3 months) for icotinib versus 10.6 months (95% CI, 6.3 to 14.8 months) for gefitinib (P=0.17), with no significant difference in intracranial objective response rate (66.6% vs 59.1%, P=0.62) or disease control rate (85.7% vs 81.8%, P=0.73) [1].

Brain Metastasis Intracranial PFS EGFR Mutant NSCLC CNS Penetration

Commercial Availability and Purity Specifications for Research Procurement

Icotinib hydrochloride (CAS 1204313-51-8) is commercially available from multiple global suppliers with documented purity specifications. Available purity grades include 98% from suppliers such as AKSci and Biomart , and 99+% with batch-specific QC documentation (NMR, HPLC, GC) from suppliers including Bidepharm . Pricing and packaging options vary by vendor; for example, 300 mg quantities are available at approximately $299 from BOC Sciences . These commercial sources provide research-grade material suitable for in vitro and in vivo experimental applications, with supply chain transparency and analytical certification supporting reproducible research.

Chemical Supplier Purity CAS 1204313-51-8 Research Grade

Icotinib Hydrochloride (CAS 1204313-51-8): Recommended Research and Industrial Application Scenarios Based on Evidence


Comparative Pharmacology Studies Requiring a First-Generation EGFR TKI with Favorable Diarrhea Profile

Icotinib hydrochloride is well-suited for comparative pharmacology studies evaluating EGFR TKI tolerability and gastrointestinal adverse event profiles. The ICOGEN phase III trial established that icotinib produces a statistically significantly lower incidence of drug-related diarrhea (19%) compared to gefitinib (28%) (P=0.033), while maintaining non-inferior efficacy for progression-free survival (HR 0.84; 95% CI 0.67–1.05) [1]. This differentiation supports icotinib's use as a reference compound in experimental models where diarrhea as a confounding variable must be minimized, such as studies evaluating combination regimens with other agents that also carry gastrointestinal toxicity liability.

In Vitro Kinase Profiling and EGFR-Dependent Cell Proliferation Assays

Icotinib hydrochloride, with its well-characterized IC50 value of 5 nM against wild-type EGFR and activity against clinically relevant mutants (L858R, L861Q, T790M, T790M/L858R) [1], serves as a reliable positive control and reference inhibitor for EGFR kinase assays and cell-based proliferation studies. Its potent, dose-dependent inhibition of EGFR-mediated intracellular tyrosine phosphorylation in A431 cells [1] makes it suitable for establishing baseline inhibition curves in screening cascades and for validating assay sensitivity in high-throughput EGFR inhibitor discovery programs. The compound's selectivity profile (61–99% inhibition of EGFR family members with minimal off-target activity) [1] further supports its use as a pathway-specific probe.

Research Models of EGFR-Mutant NSCLC with Brain Metastases

Icotinib hydrochloride is appropriate for preclinical and clinical research models investigating EGFR-mutant NSCLC with central nervous system (CNS) involvement. Clinical evidence demonstrates that icotinib achieves intracranial disease control comparable to gefitinib, with median intracranial progression-free survival of 8.4 months (95% CI, 5.4 to 11.3 months) and intracranial objective response rate of 66.6% [1]. These data support icotinib's use in studies examining CNS penetration of EGFR TKIs, brain metastasis treatment strategies, and combination approaches with radiation therapy for intracranial disease control.

Structure-Activity Relationship (SAR) Studies of Quinazoline-Based Kinase Inhibitors

The unique crown-ether macrocycle (12-crown-4) fused to the quinazoline core distinguishes icotinib from structurally simpler first-generation EGFR TKIs such as erlotinib (linear ethoxy-methyl side chain) and gefitinib (morpholino-propoxy substituent) [1]. This structural feature confers distinct physicochemical properties, including altered solubility and lipophilicity profiles [1]. Icotinib hydrochloride is therefore valuable in medicinal chemistry and SAR programs examining the impact of macrocyclic modifications on kinase inhibitor pharmacology, pharmacokinetic behavior, and formulation characteristics. It serves as a benchmark compound for evaluating how crown-ether incorporation affects target engagement and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icotinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.